molecular formula C12H14O8 B1144657 3-Deoxy-D-​erythro-​hex-​2-​enonic Acid δ-​Lactone 2,​4,​6-​Triacetate CAS No. 22860-23-7

3-Deoxy-D-​erythro-​hex-​2-​enonic Acid δ-​Lactone 2,​4,​6-​Triacetate

Cat. No.: B1144657
CAS No.: 22860-23-7
M. Wt: 286.23 g/mol
InChI Key: GLKJZHBLOHOZCB-GXSJLCMTSA-N
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Description

3-Deoxy-D-erythro-hex-2-enonic Acid δ-Lactone 2,4,6-Triacetate is a chemical compound with the molecular formula C12H14O8. It is an intermediate in the synthesis of 3-Deoxy-D-arabino-hexonic Acid Calcium Salt, which has applications in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Deoxy-D-erythro-hex-2-enonic Acid δ-Lactone 2,4,6-Triacetate typically involves the acetylation of 3-Deoxy-D-erythro-hex-2-enonic Acid δ-Lactone. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Deoxy-D-erythro-hex-2-enonic Acid δ-Lactone 2,4,6-Triacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions vary widely. For example, oxidation can yield carboxylic acids, while reduction might produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .

Scientific Research Applications

3-Deoxy-D-erythro-hex-2-enonic Acid δ-Lactone 2,4,6-Triacetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: It plays a role in studying metabolic pathways and enzyme reactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-Deoxy-D-erythro-hex-2-enonic Acid δ-Lactone 2,4,6-Triacetate involves its interaction with specific molecular targets and pathways. It can act as a substrate for certain enzymes, leading to the formation of various products through enzymatic reactions. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Deoxy-D-arabino-hexonic Acid Calcium Salt
  • 3-Deoxy-D-erythro-hex-2-enonic Acid δ-Lactone

Uniqueness

3-Deoxy-D-erythro-hex-2-enonic Acid δ-Lactone 2,4,6-Triacetate is unique due to its specific structure and functional groups, which confer distinct chemical properties and reactivity. Its acetylated form makes it particularly useful in certain synthetic applications where other similar compounds might not be as effective .

Properties

CAS No.

22860-23-7

Molecular Formula

C12H14O8

Molecular Weight

286.23 g/mol

IUPAC Name

[(2R,3S)-3,5-diacetyloxy-6-oxo-2,3-dihydropyran-2-yl]methyl acetate

InChI

InChI=1S/C12H14O8/c1-6(13)17-5-11-9(18-7(2)14)4-10(12(16)20-11)19-8(3)15/h4,9,11H,5H2,1-3H3/t9-,11+/m0/s1

InChI Key

GLKJZHBLOHOZCB-GXSJLCMTSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H](C=C(C(=O)O1)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C=C(C(=O)O1)OC(=O)C)OC(=O)C

Origin of Product

United States

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